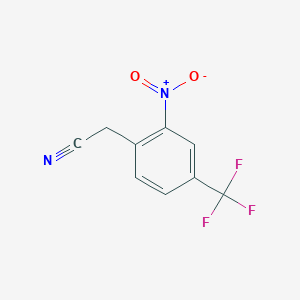

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRSFUABKGQLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379695 | |

| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-06-4 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13544-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

A Technical Guide to 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile (CAS No. 13544-06-4). This compound is of significant interest in medicinal chemistry and materials science, primarily due to the presence of the nitro and trifluoromethyl functional groups, which are known to modulate biological activity and material properties.[1][2][3] This document consolidates available data on its chemical characteristics, provides a detailed experimental protocol for its synthesis based on established methods for analogous compounds, and outlines its role in contemporary research, such as the development of inhibitors for protein aggregation.[1] All quantitative data are presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Physicochemical Properties

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a substituted aromatic nitrile. While specific experimental data such as melting point and boiling point are not widely published for this exact compound, its physical state can be inferred as a solid at room temperature from safety data sheets that advise against dust formation.[4] The properties of several structurally similar analogs are provided for comparative context.

Table 1: Physicochemical Properties of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and Related Analogs

| Property | Value for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Value for 4-(Trifluoromethyl)phenylacetonitrile (Analog) | Value for 2-(Trifluoromethyl)phenylacetonitrile (Analog) |

| CAS Number | 13544-06-4[4] | 2338-75-2 | 3038-47-9[5] |

| Molecular Formula | C₉H₅F₃N₂O₂ | C₉H₆F₃N[6] | C₉H₆F₃N[5] |

| Molecular Weight | 244.15 g/mol | 185.15 g/mol [6] | 185.15 g/mol [5] |

| Appearance | Solid (inferred)[4] | Solid | Liquid[7] |

| Melting Point | Data not available | 47-49 °C | Data not available |

| Boiling Point | Data not available | 131-132 °C at 20 mmHg | 103-105 °C at 10 mmHg[8] |

| InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-4-7(15(16)17)5(1-2-6)8-13/h1-4H,8H2 | 1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2[6] | 1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2[5] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N(=O)=O)CC#N | FC(F)(F)c1ccc(CC#N)cc1 | N#CCc1ccccc1C(F)(F)F[7] |

Spectral Data

Spectral analysis is crucial for the structural confirmation of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Table 2: Spectral Data for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and Analogs

| Data Type | Information for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Reference Data from Analogs |

| ¹H NMR | A proton NMR spectrum is available, showing characteristic signals for the aromatic and methylene protons.[9] Expected signals: A singlet for the methylene protons (-CH₂CN) and multiplets for the three aromatic protons. | For 6-trifluoromethyl-2-nitrophenylacetonitrile: δ 4.18 (s, 2H), 7.73-8.53 (m, 3H).[10] |

| ¹³C NMR | Data not available. | For 2-Nitrophenylacetonitrile, ¹³C NMR data is available.[11] For 4-(Trifluoromethyl)phenylacetonitrile, ¹³C NMR data is available.[6] |

| IR Spectroscopy | Data not available. Expected peaks: ~2250 cm⁻¹ (C≡N stretch), ~1530 and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretches of the nitro group). | For 2-Nitrophenylacetonitrile, a characteristic peak for the C≡N group is observed.[9] For 4-(Trifluoromethyl)phenylacetonitrile, ATR-IR data is available.[6] |

| Mass Spectrometry | Data not available. Expected molecular ion peak (M⁺) at m/z = 244. | For 2-(Trifluoromethyl)phenylacetonitrile, GC-MS data shows a molecular ion peak at m/z = 185.[5] |

Experimental Protocols

Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

A plausible and efficient method for synthesizing the title compound is a two-step process adapted from patented procedures for structurally related nitro-substituted phenylacetonitriles.[10] The process involves a nucleophilic aromatic substitution followed by a decarboxylation step.

Step 1: Synthesis of 2-Cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid tert-butyl ester

-

Apparatus Setup: A 100 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: To the flask, add 4-bromo-3-nitrobenzotrifluoride (1 equivalent), tert-butyl cyanoacetate (1.1 equivalents), and potassium carbonate (K₂CO₃) (2.5 equivalents).

-

Solvent: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction: The mixture is stirred under a nitrogen atmosphere and heated to 80-90 °C for 18-24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into 200 mL of an ice-water mixture. The resulting solution is acidified to a pH of 1-2 by the dropwise addition of dilute hydrochloric acid while stirring.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

-

Apparatus Setup: A 100 mL round-bottom flask is fitted with a reflux condenser.

-

Reagents: The crude tert-butyl ester intermediate from Step 1 is dissolved in 20 mL of toluene. A catalytic amount of p-Toluenesulfonic acid (0.1 equivalents) is added.

-

Reaction: The mixture is heated to reflux for 12-18 hours. This step facilitates the decarboxylation of the tert-butyl ester.

-

Workup: The reaction mixture is cooled and poured into water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to obtain the final product, 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.[10]

Visualized Workflows and Applications

Synthesis Workflow

The two-step synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final purified compound.

Caption: A flowchart of the two-step synthesis protocol.

Application in Drug Discovery Research

Compounds bearing both nitro and trifluoromethylphenyl groups have been investigated as potential therapeutic agents.[1] One prominent area of research is in the development of small molecule inhibitors for the aggregation of Alpha-Synuclein (α-Syn), a process implicated in neurodegenerative diseases like Parkinson's disease.[1]

Caption: Logical diagram of the compound's role as an inhibitor.

Safety and Handling

Based on safety data sheets for the title compound and its analogs, 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile should be handled with care in a well-ventilated area or a chemical fume hood.[4]

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It may cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move the victim to fresh air. Seek immediate medical attention if symptoms persist or if swallowed.[4]

References

- 1. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum [chemicalbook.com]

- 10. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 11. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure analysis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Despite a thorough search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental crystal structure for this specific compound has been reported to date. Consequently, this document provides a comprehensive, proposed framework for its synthesis, characterization, and crystal structure analysis. The methodologies outlined herein are based on established protocols for structurally analogous compounds and are intended to serve as a detailed guide for researchers seeking to elucidate its three-dimensional structure and physicochemical properties.

Introduction

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a small molecule of interest in medicinal chemistry and materials science due to the presence of several key functional groups: a nitro group, a trifluoromethyl group, and a nitrile moiety. These features can impart unique electronic and steric properties, making it a potential building block for novel therapeutic agents or functional materials. The precise arrangement of these groups in the solid state, as determined by X-ray crystallography, is crucial for understanding its intermolecular interactions, polymorphism, and ultimately, its biological activity and material properties.

This guide provides a proposed experimental workflow for researchers to produce and analyze crystalline 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, purification, crystallization, and structural analysis of the target compound.

Caption: Proposed experimental workflow for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Detailed Experimental Protocols

Synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

This proposed synthesis is based on nucleophilic aromatic substitution, a common method for introducing a cyano group to an activated aromatic ring.

Materials:

-

2-Chloro-5-(trifluoromethyl)nitrobenzene

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto a pre-packed column. Elute the column with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization:

-

Solvent System: A mixture of ethanol and water or isopropanol and water.

-

Procedure: Dissolve the purified product from chromatography in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed by the following spectroscopic methods:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm and a singlet for the methylene (-CH₂-) protons around 4.0 ppm. |

| ¹³C NMR | Resonances for the trifluoromethyl carbon (quartet), aromatic carbons, the nitrile carbon, and the methylene carbon. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₅F₃N₂O₂). |

| IR Spec. | Characteristic absorption bands for the nitrile (-C≡N) stretch (around 2250 cm⁻¹), the nitro (-NO₂) group (symmetric and asymmetric stretches around 1530 and 1350 cm⁻¹), and C-F bonds. |

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis. Several methods can be employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, acetonitrile, or a mixture like dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

Single-Crystal X-ray Diffraction

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer.

-

Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

The collected diffraction data is processed (integrated and scaled) to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

Although no experimental data is available, a successful crystal structure determination would yield the following quantitative information, which should be presented in tabular format:

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₅F₃N₂O₂ |

| Formula weight | 246.15 |

| Temperature | (e.g., 100(2) K) |

| Wavelength | (e.g., 0.71073 Å) |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| Unit cell dimensions | a = ? Å, α = 90°b = ? Å, β = ?°c = ? Å, γ = 90° |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ?° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | (e.g., Semi-empirical from equivalents) |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) (A table of key bond lengths, e.g., C-N, N-O, C-F, C≡N)

Table 3: Selected Bond Angles (°) (A table of key bond angles, e.g., O-N-O, angles around the aromatic ring)

Table 4: Torsion Angles (°) (A table of key torsion angles, e.g., describing the orientation of the nitro and trifluoromethyl groups relative to the phenyl ring)

Proposed Synthesis Pathway Diagram

The following diagram illustrates the logical relationship in the proposed synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Caption: Proposed synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Conclusion

While the crystal structure of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, purification, and crystallographic analysis. The successful execution of these proposed protocols would provide invaluable data for researchers in drug discovery and materials science, enabling a deeper understanding of the structure-property relationships of this and related compounds. The elucidation of its crystal structure would be a valuable contribution to the field of chemical crystallography.

Spectroscopic Data and Analysis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Due to the limited availability of a complete public dataset for this specific molecule, this guide also presents data for structurally related compounds to offer a comparative analysis for researchers in the field. The information herein is intended to support research and development activities by providing key spectral characteristics and standardized experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and its structural analogs. This comparative presentation allows for the estimation of expected spectral features for the target compound.

¹H NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | N/A | Data not available in the searched literature. |

| 1-Nitro-4-(trifluoromethyl)benzene [1] | CDCl₃ | 8.38 (d, J = 8.0 Hz, 2H), 7.86 (d, J = 8.0 Hz, 2H) |

| 4-(Trifluoromethyl)benzonitrile [1] | CDCl₃ | 7.81 (d, J = 8.0 Hz, 2 H), 7.76 (d, J = 8.0 Hz, 2 H) |

| 6-Trifluoromethyl-2-nitrophenylacetonitrile [2] | N/A | 4.18 (s, 2H), 7.73-8.53 (m, 3H) |

| p-Nitrophenylacetonitrile [3] | CDCl₃ | 8.252 (A), 7.564 (B), 3.918 (C) |

¹³C NMR Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | N/A | Data not available in the searched literature. |

| 1-Nitro-4-(trifluoromethyl)benzene [1] | CDCl₃ | 165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6 |

| 4-(Trifluoromethyl)benzonitrile [1] | CDCl₃ | 134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2 |

IR and Mass Spectrometry Data

| Compound | IR Data (cm⁻¹) | Mass Spectrometry (MS) Data (m/z) |

| 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Data not available in the searched literature. | Data not available in the searched literature. |

| 4-(Trifluoromethyl)phenylacetonitrile | ATR-IR available[4] | N/A |

| 2-(Trifluoromethyl)phenylacetonitrile | N/A | GC-MS fragments: 185, 165, 116, 109[5] |

| p-Nitrophenylacetonitrile | KBr WAFER and ATR-Neat available[6] | Molecular Ion: 162[3] |

| 2-Nitrophenylacetonitrile | ATR-Neat available[7] | N/A |

Experimental Protocols

While specific experimental details for the target compound are not available, the following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).[8]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to approximately 250 ppm, centered around 125 ppm.

-

Use a pulse angle of 45-90 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[8][9]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[7]

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS).

-

Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : Scan a relevant mass range to detect the molecular ion and characteristic fragment ions.

-

Data Analysis : Interpret the resulting mass spectrum to determine the molecular weight and deduce the structure of the compound from the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between structure and spectroscopic data.

References

- 1. rsc.org [rsc.org]

- 2. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 3. p-Nitrophenylacetonitrile(555-21-5) 1H NMR spectrum [chemicalbook.com]

- 4. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. chem.washington.edu [chem.washington.edu]

Novel Synthetic Approaches for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel synthetic routes for the preparation of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile and its derivatives. This key chemical intermediate is of significant interest in medicinal chemistry, particularly in the development of therapeutic agents targeting neurodegenerative diseases. This document details and compares three primary synthetic methodologies, offering granular experimental protocols, quantitative data, and visual workflows to facilitate research and development in this area.

Introduction

The 2-nitro-4-(trifluoromethyl)phenyl moiety is a critical pharmacophore in modern drug discovery. Recent studies have highlighted its potential in the development of small molecule inhibitors of alpha-synuclein fibril aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies[1]. The synthesis of derivatives of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is therefore a pivotal step in the exploration of new therapeutic avenues. This guide explores three distinct and effective synthetic pathways to this versatile intermediate.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile can be effectively achieved through three primary routes: from the corresponding benzaldehyde, via nucleophilic substitution of a benzyl halide, or through a nucleophilic aromatic substitution (SNAr) reaction. Each method presents distinct advantages and considerations in terms of starting material availability, reaction conditions, and overall yield.

| Parameter | Route 1: From Benzaldehyde | Route 2: From Benzyl Halide | Route 3: Nucleophilic Aromatic Substitution (SNAr) |

| Starting Material | 2-Nitro-4-(trifluoromethyl)benzaldehyde | 2-Nitro-4-(trifluoromethyl)benzyl bromide/chloride | 2-Chloro-5-(trifluoromethyl)nitrobenzene |

| Key Reagents | Hydroxylamine hydrochloride, Nickel acetate/Raney nickel, Acetic anhydride | Potassium cyanide or Sodium cyanide | Sodium cyanide or Potassium cyanide, Phase-transfer catalyst (optional) |

| Reaction Steps | Two steps (oxime formation and dehydration) | One step (cyanation) | One step (cyanation) |

| Typical Yield | High | Good to High | Moderate to Good |

| Key Advantages | Utilizes a readily available benzaldehyde starting material. | Direct and efficient one-step conversion. | Atom-economical and utilizes a common halo-nitroaromatic precursor. |

| Key Considerations | Two-step process may be longer. The use of a nickel catalyst may require specific handling and disposal procedures. | Benzyl halides can be lachrymatory and require careful handling. | The aromatic ring is strongly deactivated, potentially requiring forcing conditions. |

Detailed Experimental Protocols

Route 1: Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde

This two-step synthesis proceeds through the formation of an intermediate oxime, which is subsequently dehydrated to the desired nitrile.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime [2]

-

In a reaction vessel, dissolve 2-nitro-4-(trifluoromethyl)benzaldehyde in water (a weight ratio of 1:3 is recommended).

-

Cool the mixture to a temperature between 0-20 °C.

-

Add hydroxylamine hydrochloride (1 to 5 molar equivalents relative to the benzaldehyde) and an inorganic base (e.g., sodium hydroxide, 0.5 to 10 molar equivalents) to the solution.

-

Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the product, 2-nitro-4-(trifluoromethyl)benzaldehyde oxime, can be isolated by filtration and washing with cold water.

Step 2: Dehydration to 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile [2]

-

Dissolve the 2-nitro-4-(trifluoromethyl)benzaldehyde oxime from the previous step in acetonitrile (a weight ratio of oxime to acetonitrile of 1:3 is recommended).

-

Add acetic anhydride (0.3 to 5 weight equivalents relative to the oxime).

-

Add the nickel composite catalyst, prepared from nickel acetate and Raney nickel (weight ratio of 0.5-2:1), to the mixture. The catalyst loading should be between 0.02 to 0.5 weight equivalents relative to the oxime.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for about 2 hours.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Route 2: Synthesis from 2-Nitro-4-(trifluoromethyl)benzyl Halide

This method provides a direct, one-step conversion of a benzyl halide to the corresponding phenylacetonitrile.

Experimental Protocol (Adapted from a similar synthesis) [3][4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-4-(trifluoromethyl)benzyl bromide (1.0 equivalent).

-

Add a suitable solvent such as ethanol/water mixture or an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).

-

Add potassium cyanide or sodium cyanide (1.1 to 1.5 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Route 3: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach involves the direct displacement of a halide from the aromatic ring by a cyanide nucleophile. The strong electron-withdrawing nitro and trifluoromethyl groups activate the ring for this substitution.

Experimental Protocol

-

To a solution of 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide or potassium cyanide (1.2 equivalents).

-

The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, may be beneficial.

-

Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to give 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Visualizing the Synthetic Pathways and Workflows

To further clarify the synthetic strategies and experimental logic, the following diagrams are provided.

Caption: Comparative overview of the three main synthetic routes to the target compound.

Caption: A generalized workflow from synthesis to biological evaluation.

Application in Drug Discovery: Targeting Alpha-Synuclein Aggregation

The core structure of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetonitrile is a valuable scaffold in the design of inhibitors of alpha-synuclein fibrillization. The aggregation of alpha-synuclein is a central event in the pathogenesis of Parkinson's disease and other neurodegenerative disorders. Small molecules that can interfere with this process are of high therapeutic interest. The nitro and trifluoromethyl groups on the phenyl ring can engage in specific interactions within the binding pockets of the alpha-synuclein monomer or fibril, thereby stabilizing non-toxic conformations or disrupting the aggregation cascade. The development of derivatives from the title compound allows for the systematic exploration of the structure-activity relationship to optimize potency and pharmacokinetic properties.

Caption: Logical progression from the core scaffold to a potential drug candidate.

Conclusion

This guide has outlined three robust and versatile synthetic routes to 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, a compound of significant interest for the development of novel therapeutics. The choice of synthetic route will depend on factors such as starting material availability, scalability, and laboratory capabilities. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, accelerating the discovery of new treatments for challenging diseases.

References

- 1. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

Initial Biological Screening of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed initial biological screening of the novel compound, 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. Lacking specific experimental data for this molecule, this document outlines a predictive screening approach based on the known biological activities of structurally related compounds containing nitroaromatic and trifluoromethylphenyl motifs. The guide details experimental protocols for key in vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies. Furthermore, it presents hypothetical signaling pathways and experimental workflows visualized using the DOT language to guide future research and data interpretation. This document is intended to serve as a foundational resource for researchers initiating the biological evaluation of this compound.

Introduction

The compound 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile possesses two key pharmacophores: a nitroaromatic ring and a trifluoromethyl group. Nitroaromatic compounds are known for a range of biological activities, including antimicrobial and cytotoxic effects, often mediated through bioreductive activation under hypoxic conditions.[1][2] The trifluoromethyl group is a common feature in many pharmaceuticals, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The combination of these functional groups in a single molecule suggests a potential for interesting and potent biological activity. This guide outlines a systematic approach to the initial biological screening of this compound to elucidate its therapeutic potential.

Proposed Synthesis

A plausible synthetic route for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile can be adapted from established methods for similar compounds.[5][6] A potential two-step synthesis is proposed:

-

Oximation of 2-Nitro-4-(trifluoromethyl)benzaldehyde: Reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base would yield the corresponding oxime.[6]

-

Dehydration to the Nitrile: The resulting oxime can be dehydrated using a reagent such as acetic anhydride to form the target nitrile, 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.[6]

Initial Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological profile of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile.

Tier 1: Primary In Vitro Assays

-

Cytotoxicity Screening: To assess the general toxicity of the compound against mammalian cells.

-

Antimicrobial Screening: To evaluate its activity against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition Screening: To identify potential interactions with key enzyme targets.

Tier 2: Secondary and Mechanistic Assays

Based on the results of the primary screening, further assays can be conducted to determine the mechanism of action and selectivity.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, A549, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Protocol:

-

Preparation of Compound Dilutions: Perform a two-fold serial dilution of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as kinases or proteases, which are common targets for compounds with trifluoromethyl groups.[11][12]

Protocol:

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in an appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add the enzyme to the wells of a 96-well plate, followed by the addition of serial dilutions of the test compound. Incubate for 15-30 minutes at the optimal temperature for the enzyme.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Data Presentation

Quantitative data from the initial screening should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

| Cell Line | 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Doxorubicin (Control) |

| HeLa | 15.2 | 0.8 |

| A549 | 22.5 | 1.2 |

| HEK293 | > 100 | 5.5 |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Microorganism | 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Ciprofloxacin (Control) |

| S. aureus | 8 | 1 |

| E. coli | 32 | 0.5 |

| C. albicans | 16 | 2 |

Table 3: Hypothetical Enzyme Inhibition Data (IC50 in µM)

| Enzyme Target | 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | Staurosporine (Control) |

| Kinase A | 5.8 | 0.01 |

| Kinase B | 45.1 | 0.05 |

| Protease C | > 100 | 0.1 |

Visualizations

Experimental Workflow

Caption: High-level workflow for the initial biological screening of the target compound.

Hypothetical Signaling Pathway (Kinase Inhibition)

Given that trifluoromethyl-containing compounds are often kinase inhibitors, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.

Conclusion

This technical guide provides a structured and predictive framework for the initial biological evaluation of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile. The proposed screening cascade, detailed experimental protocols, and hypothetical mechanisms of action offer a solid starting point for researchers. The presence of both a nitroaromatic moiety and a trifluoromethyl group suggests a high potential for discovering novel biological activities. The systematic approach outlined herein will enable an efficient and thorough investigation into the therapeutic potential of this compound.

References

- 1. svedbergopen.com [svedbergopen.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile (BAY-876) in High-Throughput Screening

Introduction

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, widely known as BAY-876, is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key facilitator of glucose uptake in many cell types and is frequently overexpressed in various cancers to meet their high metabolic demands, a phenomenon often referred to as the "Warburg effect."[4] BAY-876's ability to selectively block this critical nutrient pathway makes it an invaluable tool for high-throughput screening (HTS) in cancer research and drug discovery. These application notes provide detailed protocols for utilizing BAY-876 in HTS campaigns to identify novel anti-cancer agents and to study glucose metabolism.

Mechanism of Action

BAY-876 exhibits high affinity for GLUT1, with a reported IC50 of 2 nM.[1][2] Its selectivity for GLUT1 is over 130-fold higher than for other glucose transporters such as GLUT2, GLUT3, and GLUT4.[1][2] By inhibiting GLUT1, BAY-876 effectively cuts off the primary glucose supply to cancer cells. This leads to a cascade of downstream effects, including:

-

Inhibition of Glycolysis: Reduced intracellular glucose levels lead to a decrease in the rate of glycolysis and lactate production.[5]

-

Metabolic Shift: Cancer cells are forced to switch to alternative energy sources, such as mitochondrial respiration.[4]

-

Increased Oxidative Stress: The heightened mitochondrial activity results in an accumulation of reactive oxygen species (ROS).[4][6]

-

Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers programmed cell death (apoptosis) in cancer cells.[4][6]

This targeted mechanism of action makes BAY-876 a powerful chemical probe for investigating the role of GLUT1 in cancer biology and for screening for compounds that synergize with GLUT1 inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory potency of BAY-876 across various parameters and cell lines.

Table 1: Inhibitory Potency of BAY-876 against Glucose Transporters

| Target | IC50 (µM) | Selectivity vs. GLUT1 |

| GLUT1 | 0.002 | - |

| GLUT2 | 10.08 | >4700-fold |

| GLUT3 | 1.67 | ~800-fold |

| GLUT4 | 0.29 | >130-fold |

Data sourced from multiple references.[1][2][3]

Table 2: Anti-proliferative Activity of BAY-876 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| Hela-MaTu | Cervical Cancer | 0.0032 µM |

| COLO205 | Colorectal Cancer | ~4 nM |

| OVCAR3 | Ovarian Cancer | ~60 nM |

| SKOV3 | Ovarian Cancer | 188 nM |

| EJ | Bladder Cancer | 18.72 µM |

| 5637 | Bladder Cancer | 21.62 µM |

| T24 | Bladder Cancer | 24.31 µM |

| 786-O | Renal Cancer | 53.56 µM |

Data compiled from various studies.[2][3][6][7]

Experimental Protocols

Here are detailed protocols for key experiments utilizing BAY-876 in a high-throughput screening context.

Protocol 1: High-Throughput Glucose Uptake Assay using 2-NBDG

This protocol describes a cell-based assay to measure glucose uptake inhibition by test compounds, using the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose).[8][9][10]

Materials:

-

Cancer cell line of interest (e.g., HCT116, OVCAR-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

BAY-876 (as a positive control)

-

Test compounds library

-

2-NBDG

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader or flow cytometer

Methodology:

-

Cell Seeding:

-

Seed adherent cells in a black, clear-bottom microplate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and BAY-876 in a low-serum (e.g., 0.5% FBS) culture medium.

-

Remove the culture medium from the cell plate and add the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubate for the desired treatment period (e.g., 24 hours).

-

-

Glucose Starvation (Optional but Recommended):

-

Gently wash the cells with warm PBS.

-

Add glucose-free medium and incubate for 20-60 minutes to enhance 2-NBDG uptake.[11]

-

-

2-NBDG Incubation:

-

Prepare a working solution of 2-NBDG (e.g., 100 µM) in glucose-free medium.[12]

-

Remove the starvation medium and add the 2-NBDG solution to each well.

-

Incubate at 37°C for 20-30 minutes, protected from light.

-

-

Measurement:

-

Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to stop glucose uptake.

-

Add PBS or an appropriate analysis buffer to each well.

-

Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.[9]

-

-

Data Analysis:

-

Calculate the percentage of glucose uptake inhibition for each test compound relative to the vehicle control.

-

Plot dose-response curves and determine the IC50 values for active compounds.

-

Protocol 2: High-Throughput Cell Viability Assay (e.g., MTT or Luminescent-Based)

This protocol assesses the effect of test compounds on cancer cell viability, often performed as a secondary screen to confirm the cytotoxic effects of glucose uptake inhibitors.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and FBS

-

BAY-876 (as a positive control)

-

Test compounds library

-

Clear or white-walled 96-well or 384-well microplates (depending on the assay)

-

MTT reagent or a luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Microplate reader (absorbance or luminescence)

Methodology:

-

Cell Seeding:

-

Seed cells in a microplate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and BAY-876 in a complete culture medium.

-

Add the compound dilutions to the cell plate. Include vehicle-only wells as a negative control.

-

Incubate for a period that allows for significant effects on cell proliferation (e.g., 72 hours).[7]

-

-

Viability Measurement (Example with Luminescent Assay):

-

Equilibrate the cell plate and the luminescent assay reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot dose-response curves and determine the GI50 (concentration for 50% growth inhibition) or IC50 values for active compounds.

-

Visualizations

The following diagrams illustrate key concepts related to the application of BAY-876.

Caption: Mechanism of action of BAY-876.

Caption: High-throughput screening workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. bioengineer.org [bioengineer.org]

- 5. mdpi.com [mdpi.com]

- 6. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. scholarworks.uark.edu [scholarworks.uark.edu]

- 12. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation of stock solutions of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile for use in cell culture experiments. The protocols outlined below are based on best practices for handling and preparing solutions of aromatic nitrile compounds with nitro and trifluoromethyl substitutions. Due to the limited publicly available data on this specific compound, the provided information is extrapolated from structurally similar molecules. Researchers should perform their own validation experiments to determine the optimal conditions for their specific cell lines and assays.

Compound Properties and Handling

Table 1: Physicochemical and Safety Data for Structurally Related Compounds

| Property | 4-(Trifluoromethyl)phenylacetonitrile | 2-(Trifluoromethyl)phenylacetonitrile | General Aromatic Nitro Compounds |

| Molecular Formula | C9H6F3N[1][2] | C9H6F3N[3] | Varies |

| Molecular Weight | 185.15 g/mol [1][2] | 185.15 g/mol [3] | Varies |

| Primary Hazards | Irritant, Harmful if swallowed, in contact with skin, or inhaled.[1][3] | Irritant, Harmful if swallowed, in contact with skin, or inhaled.[3] | Potential for methemoglobinemia, cyanosis. |

| Handling Precautions | Wear protective gloves, clothing, and eye protection. Work in a well-ventilated area or fume hood.[4] | Wear protective gloves, clothing, and eye protection. Work in a well-ventilated area or fume hood.[4] | Use in a well-ventilated area, avoid skin and eye contact. |

| Recommended PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[4] | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[4] | Safety goggles, chemical-resistant gloves, lab coat. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic compounds for cell culture applications.

Materials:

-

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Tare the appropriate weighing vessel on a calibrated analytical balance.

-

Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the compound's molecular weight.

-

Transfer the weighed compound to a sterile microcentrifuge tube or amber vial.

-

Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock, if you weighed out the equivalent of 10 µmoles of the compound, you would add 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but stability at elevated temperatures should be considered.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in a light-protected container.[5]

Table 2: Recommended Stock Solution Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous, sterile DMSO | High solubilizing power for lipophilic compounds. |

| Stock Concentration | 10 mM | A common starting concentration that allows for a wide range of working dilutions while keeping the final DMSO concentration in the culture medium low (typically ≤ 0.1%). |

| Storage Temperature | -20°C or -80°C[5] | To ensure long-term stability and prevent degradation. |

| Storage Container | Amber glass vials or light-protected microcentrifuge tubes | To protect the compound from potential photodegradation. |

Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM stock solution of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile conical tubes or multi-well plates

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Determine the final concentration needed for your experiment.

-

Calculate the volume of stock solution required to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.

-

Add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation of the compound.

-

Vortex or gently pipette to mix the working solution thoroughly.

-

Apply the working solution to your cells as per your experimental design.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can have cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Workflows and Potential Pathways

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using the stock solution in a typical cell-based assay.

Caption: Workflow for stock solution preparation and cell treatment.

Hypothetical Signaling Pathway for Investigation

The biological effects of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile are currently unknown. However, based on its chemical structure, which includes a nitro group, it is plausible that the compound could induce cellular stress responses. The following diagram presents a hypothetical signaling pathway that could be investigated.

References

Chemical Probe Application Notes: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile (BAY-876) for Selective GLUT1 Inhibition

For Research Use Only

Introduction

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, more commonly known as BAY-876, is a potent and highly selective chemical probe for the glucose transporter 1 (GLUT1).[1] GLUT1 is a key facilitator of glucose uptake in many cell types and is frequently overexpressed in cancer cells to meet their high metabolic demands, a phenomenon known as the Warburg effect.[2][3] BAY-876 offers researchers a powerful tool to investigate the roles of GLUT1 in normal physiology and various disease states, particularly in cancer metabolism.

This document provides detailed application notes and protocols for utilizing BAY-876 as a chemical probe to study GLUT1 function, associated signaling pathways, and its anti-cancer effects.

Target and Selectivity

BAY-876 is an orally active and selective inhibitor of GLUT1.[1] Its high selectivity makes it an excellent tool for dissecting the specific contributions of GLUT1 from other glucose transporters.

Table 1: In Vitro Inhibitory Activity of BAY-876 Against Glucose Transporters [1][4]

| Target | IC50 (nM) | Selectivity vs. GLUT1 |

| GLUT1 | 2 | - |

| GLUT2 | >260 | >130-fold |

| GLUT3 | >260 | >130-fold |

| GLUT4 | >260 | >130-fold |

Mechanism of Action

BAY-876 competitively inhibits glucose transport through GLUT1, leading to a reduction in intracellular glucose levels. This disruption of glucose uptake has several downstream consequences in cancer cells, which are highly dependent on glycolysis for energy production:

-

Metabolic Stress and Apoptosis: By blocking glycolysis, BAY-876 depletes cellular ATP levels.[5] This energy crisis can lead to the activation of AMP-activated protein kinase (AMPK) and ultimately trigger apoptosis.[5][6] In some cancer cell lines, inhibition of GLUT1 by BAY-876 leads to enhanced mitochondrial respiration, resulting in the accumulation of reactive oxygen species (ROS) and subsequent apoptosis.[6][7][8]

-

Induction of Disulfidptosis: A novel form of programmed cell death, termed disulfidptosis, can be induced by BAY-876 in cancer cells with high expression of the cystine transporter SLC7A11.[9][10] Inhibition of glucose uptake by BAY-876 leads to a depletion of NADPH, which is essential for reducing intracellular cystine to cysteine. The resulting accumulation of disulfide molecules causes widespread disulfide stress, leading to the collapse of the actin cytoskeleton and cell death.[10][11][12]

Below is a diagram illustrating the signaling pathways affected by BAY-876.

Caption: Signaling pathways affected by BAY-876.

Quantitative Data

The following tables summarize the quantitative effects of BAY-876 on various cancer cell lines.

Table 2: IC50 Values of BAY-876 for Cell Proliferation/Viability

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| DLD-1 | Colorectal Cancer | 2 | [2] |

| COLO205 | Colorectal Cancer | ~4 | [7] |

| OVCAR-3 | Ovarian Cancer | 60 | [2] |

| SKOV-3 | Ovarian Cancer | 188 | [2] |

| HCT116 | Colorectal Cancer | Sensitive | [7] |

| LoVo | Colorectal Cancer | Sensitive | [7] |

| A2780 | Ovarian Cancer | Resistant | [2] |

Table 3: In Vivo Efficacy of BAY-876

| Cancer Model | Dosing | Outcome | Reference |

| SKOV-3 Ovarian Cancer Xenograft | 4.5 mg/kg/day (oral) for 4 weeks | 68% reduction in tumor volume | [2] |

| Colorectal Cancer Xenograft (HCT116) | Not specified | Significant tumor growth inhibition | [7][8] |

| Hepatocellular Carcinoma Xenograft (MHCC97-H) | 5 mg/kg/day (oral) for 2 days | Inhibition of glucose uptake | [13] |

Experimental Protocols

Here are detailed protocols for key experiments using BAY-876.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of BAY-876 on cancer cell viability.

Workflow Diagram:

Caption: Workflow for a cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

BAY-876 (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of BAY-876 in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Remove the old medium from the cells and add the medium containing different concentrations of BAY-876. Include a vehicle control (DMSO only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

2-Deoxy-D-[³H]-glucose (2-DG) Uptake Assay

This assay directly measures the inhibition of glucose transport by BAY-876.[14]

Materials:

-

Cancer cell line of interest

-

24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (glucose-free)

-

BAY-876 (dissolved in DMSO)

-

2-Deoxy-D-[³H]-glucose

-

Ice-cold KRH buffer

-

0.1 M NaOH

-

Scintillation counter and cocktail

Procedure:

-

Plate cells in a 24-well plate and allow them to adhere overnight.

-

Wash the cells twice with glucose-free KRH buffer.

-

Pre-incubate the cells with varying concentrations of BAY-876 in KRH buffer for 30-60 minutes at 37°C.

-

Initiate glucose uptake by adding a solution containing 2-Deoxy-D-[³H]-glucose to each well and incubate for 10-15 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells by adding 0.1 M NaOH to each well.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the radioactive counts to the protein concentration in each well and calculate the IC50 for glucose uptake inhibition.

Western Blot Analysis for Signaling Proteins

This protocol can be used to assess the effect of BAY-876 on the expression and phosphorylation of key signaling proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

BAY-876 (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPKα, anti-AMPKα, anti-HIF-1α, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Treat the cells with BAY-876 at the desired concentrations for the specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of BAY-876 in a mouse model.[2][7][13]

Materials:

-

Immunocompromised mice (e.g., BALB/c-nu/nu)

-

Cancer cell line of interest (e.g., HCT116, SKOV-3)

-

Matrigel (optional)

-

BAY-876 formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (resuspended in PBS or Matrigel) into the flanks of the mice.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

-

Administer BAY-876 (e.g., 3-5 mg/kg/day) or vehicle control to the mice daily by oral gavage.

-

Measure tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Safety Precautions

BAY-876 is a chemical compound for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. bioengineer.org [bioengineer.org]

- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular signatures of disulfidptosis: interplay with programmed cell death pathways and therapeutic implications in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disulfidptosis: a new target for metabolic cancer therapy | springermedizin.de [springermedizin.de]

- 11. Disulfidptosis mechanisms and therapeutic implications in cancer metabolic reprogramming and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 14. benchchem.com [benchchem.com]

Application Note and Protocol for Studying the Kinetics of 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a complex organic molecule of interest in medicinal chemistry and materials science due to its reactive nitro group and trifluoromethyl substituent. Understanding the kinetic profile of this compound is crucial for optimizing reaction conditions in synthesis, predicting its stability, and elucidating its mechanism of action in various chemical and biological systems. This document provides a detailed protocol for studying the kinetics of a representative reaction of this compound, specifically its nucleophilic aromatic substitution (SNAr) reaction with a common nucleophile, such as piperidine. The protocol is designed to be adaptable for other nucleophiles and reaction conditions.

The study of reaction kinetics for aromatic nitro compounds can be complex, often influenced by factors such as the nature of the catalyst, solvent, temperature, and the electronic effects of substituents on the aromatic ring.[1] Kinetic investigations are essential for understanding reaction mechanisms, including the formation of intermediates and the identification of the rate-determining step.[2] Techniques such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful tools for monitoring the progress of these reactions by tracking the concentration changes of reactants and products over time.[3][4][5][6][7][8]

Experimental Protocols

General Materials and Instrumentation

-

Reagents: 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile, Piperidine, Acetonitrile (HPLC grade), Purified water, appropriate buffer solutions (e.g., phosphate or borate buffers).

-

Instrumentation:

-

UV-Vis Spectrophotometer with temperature control.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18).

-

Thermostatted reaction vessel or water bath.

-

Magnetic stirrer and stir bars.

-

Micropipettes and standard laboratory glassware.

-

Protocol for Kinetic Studies using UV-Vis Spectroscopy

This protocol is suitable for reactions where there is a significant change in the UV-Vis spectrum between the reactants and products.

-